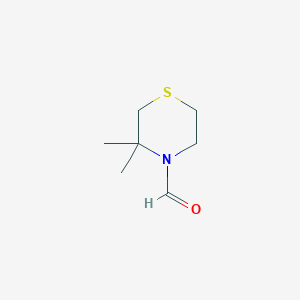
3,3-Dimethylthiomorpholine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylthiomorpholine-4-carbaldehyde is a chemical compound that belongs to the class of thiomorpholine derivatives. It is widely used in scientific research as a reagent in the synthesis of various organic compounds. The compound has a unique structure that makes it an ideal candidate for several applications in the field of chemistry and biochemistry.
Mechanism Of Action
The mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This property makes it an ideal candidate for various reactions such as nucleophilic addition, nucleophilic substitution, and nucleophilic aromatic substitution.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde are not well studied. However, some studies have shown that the compound possesses some antimicrobial properties. It is believed that the compound inhibits the growth of bacteria by disrupting their cell walls.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,3-Dimethylthiomorpholine-4-carbaldehyde in lab experiments is its high reactivity. The compound is highly reactive towards various organic molecules, making it an ideal candidate for several reactions. However, the compound is also highly toxic and should be handled with care.
List of
Future Directions
1. The synthesis of new heterocyclic compounds using 3,3-Dimethylthiomorpholine-4-carbaldehyde as a reagent.
2. The study of the mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
3. The development of new synthetic methods for the production of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
4. The study of the biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
5. The development of new applications for 3,3-Dimethylthiomorpholine-4-carbaldehyde in the field of chemistry and biochemistry.
Synthesis Methods
The synthesis of 3,3-Dimethylthiomorpholine-4-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 3,3-dimethylthiomorpholine with chloral hydrate in the presence of a strong acid such as hydrochloric acid. The reaction proceeds via an intermediate step where the chloral hydrate is converted to 3,3-dimethylthiomorpholine-4-carboxylic acid, which is then reduced to the aldehyde using a reducing agent such as sodium borohydride.
Scientific Research Applications
3,3-Dimethylthiomorpholine-4-carbaldehyde is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is particularly useful in the synthesis of heterocyclic compounds such as thiazoles, thiazolines, and thiazolidines. These compounds have several applications in the pharmaceutical industry as they possess antimicrobial, antifungal, and anticancer properties.
properties
IUPAC Name |
3,3-dimethylthiomorpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-10-4-3-8(7)6-9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYNFVIFWWIJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylthiomorpholine-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

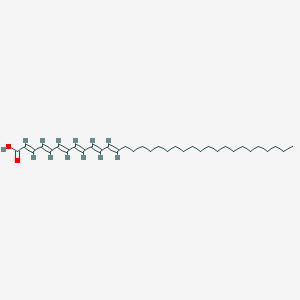
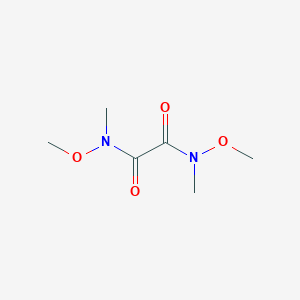
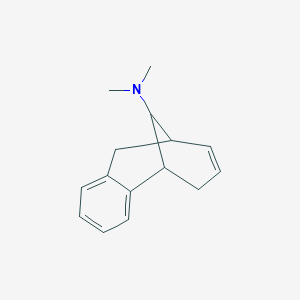
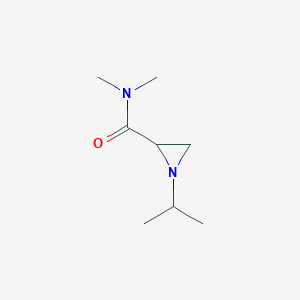
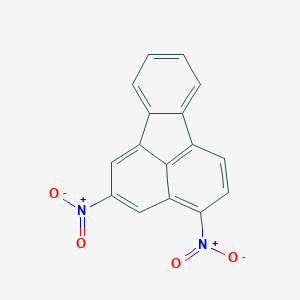



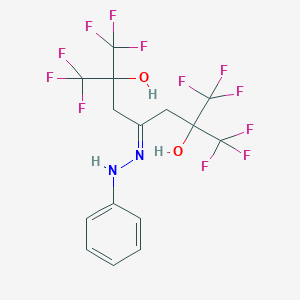
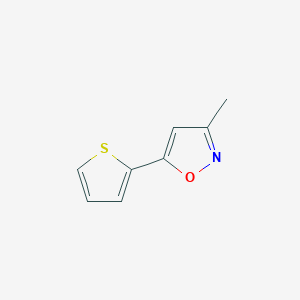


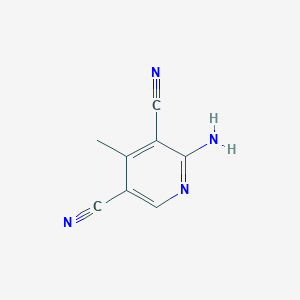
![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)